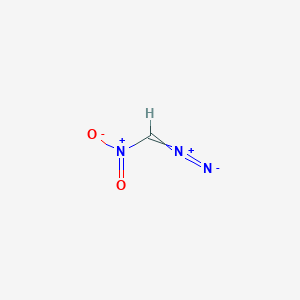
Diazo(nitro)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazo(nitro)methane, also known as this compound, is a useful research compound. Its molecular formula is CHN3O2 and its molecular weight is 87.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1.1 Carbene Precursors
Diazo(nitro)methane serves as an important precursor to carbenes, which are highly reactive species used in various organic transformations. The generation of carbenes from diazo compounds can be achieved through thermolysis or photolysis, facilitating reactions such as cyclopropanation and insertion reactions.
- Cyclopropanation : The reaction of this compound with alkenes leads to the formation of cyclopropanes, a structural motif prevalent in pharmaceuticals and agrochemicals. For instance, diazo compounds can react with styrene to yield cyclopropyl derivatives.
1.2 Multicomponent Reactions (MCRs)
Recent advances have highlighted the role of this compound in multicomponent reactions, where it participates alongside other reagents to form complex molecules efficiently. These reactions often occur under mild conditions, enhancing their appeal for synthetic chemists.
- Example Case Study : A study demonstrated the use of diazo compounds in a three-component reaction involving aldehydes and amines to produce β-amino acid derivatives with high diastereoselectivity .
Materials Science
2.1 Polymer Chemistry
This compound has been explored for its potential applications in polymer chemistry, particularly in the development of functionalized polymers through radical polymerization processes.
- Functionalization : The incorporation of diazo groups into polymer backbones can lead to materials with enhanced properties such as thermal stability and reactivity, making them suitable for coatings and adhesives.
Industrial Applications
3.1 Safety Concerns and Handling
Despite its utility, this compound poses safety challenges due to its potential for explosive decomposition. Therefore, research has focused on developing safer handling methods, including continuous flow processes that minimize risks by generating diazo compounds in situ.
- Continuous Flow Synthesis : This method allows for the safe production and immediate use of this compound without the need for large-scale storage, which can be hazardous .
Eigenschaften
CAS-Nummer |
13994-39-3 |
|---|---|
Molekularformel |
CHN3O2 |
Molekulargewicht |
87.04 g/mol |
IUPAC-Name |
diazo(nitro)methane |
InChI |
InChI=1S/CHN3O2/c2-3-1-4(5)6/h1H |
InChI-Schlüssel |
VDDURTNWOZYFOB-UHFFFAOYSA-N |
SMILES |
C(=[N+]=[N-])[N+](=O)[O-] |
Kanonische SMILES |
C(=[N+]=[N-])[N+](=O)[O-] |
Synonyme |
Diazo(nitro)methane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















